Rhein-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

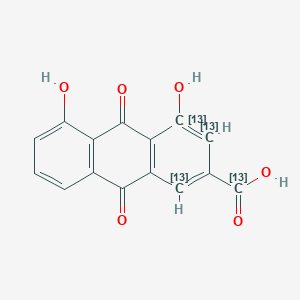

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDLCPWAQCPTKC-AGPBJXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)[13CH]=C([13CH]=[13C]3O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676132 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(1,3,4-~13~C_3_)-9,10-dihydroanthracene-2-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189928-10-6 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(1,3,4-~13~C_3_)-9,10-dihydroanthracene-2-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Rhein-13C4?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Rhein-13C4, a stable isotope-labeled version of Rhein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled analog of Rhein, an active metabolite of diacerein. The incorporation of four carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

General Information

| Property | Value | Source |

| Chemical Name | 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid-13C4 | PubChem[1] |

| Synonyms | Rheic Acid-13C4, Rhubarb yellow-13C4, Monothis compound | MedChemExpress[2] |

| CAS Number | 1189928-10-6 | Clearsynth[3] |

| Molecular Formula | C₁₁¹³C₄H₈O₆ | Clearsynth[3] |

| Molecular Weight | 288.19 g/mol | PubChem[1] |

Physical Properties

| Property | Value | Source |

| Appearance | Yellow Crystalline Solid | ChemicalBook |

| Melting Point | 321-322 °C | ChemicalBook |

| Solubility | Soluble in DMSO.[4] Data for unlabeled Rhein indicates solubility in alkali and pyridine, and slight solubility in alcohol, ether, benzene, chloroform, and petroleum ether, and insolubility in water.[5] A detailed study on unlabeled Rhein reported mole fraction solubility in various solvents, with the highest in 1,4-dioxane and N,N-dimethylformamide (DMF).[6] | ChemicalBook, ChemicalBook, ResearchGate |

| Storage | Store at -20°C | ChemicalBook |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methodologies. Below are detailed, representative protocols for its characterization and use.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity and retention time of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

-

Mobile Phase Preparation: A common mobile phase for Rhein analysis consists of a mixture of acetonitrile, water, and an acidifier. For example, a gradient elution with acetonitrile and water containing 0.1% formic acid.[7]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by the area percentage of the principal peak.

Mass Spectrometry (MS) Analysis

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

Reagents:

-

As per HPLC protocol.

Procedure:

-

Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system as described above.

-

Ionization: Use electrospray ionization (ESI) in negative ion mode, as anthraquinones are readily deprotonated.

-

Mass Spectrometry Parameters:

-

Mass Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound at approximately m/z 287.05. The isotopic pattern will confirm the presence of the four ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of the ¹³C labels in this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) with a ¹³C probe.

Reagents:

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.

-

¹³C NMR Acquisition:

-

Pulse Program: Standard ¹³C{¹H} decoupled experiment.

-

Number of Scans: Due to the low natural abundance and sensitivity of ¹³C, a significant number of scans (e.g., 1024 or more) will be required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Analysis: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms in the Rhein structure. The signals for the four ¹³C-labeled positions will be significantly enhanced, confirming their location within the molecule.

Signaling Pathways

Rhein, the unlabeled counterpart of this compound, has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation. Understanding these pathways is crucial for researchers utilizing this compound in biological studies.

MAPK/NF-κB Signaling Pathway

Rhein has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2] This inhibition can lead to reduced cell proliferation, migration, and invasion in cancer cells.

References

- 1. This compound | C15H8O6 | CID 46782876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | 1189928-10-6 [chemicalbook.com]

- 5. Rhein | 478-43-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Rhein on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Synthesis and Structural Analysis of Rhein-¹³C₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of Rhein-¹³C₄, an isotopically labeled analog of Rhein, a naturally occurring anthraquinone with significant pharmacological interest. This document details a feasible synthetic approach, outlines rigorous structural elucidation methodologies, and presents data in a clear, comparative format to support research and development activities.

Introduction

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a prominent bioactive compound found in the roots and rhizomes of Rheum species (rhubarb). It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and nephroprotective effects. The use of isotopically labeled Rhein, such as Rhein-¹³C₄, is invaluable in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry. The incorporation of four ¹³C atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled endogenous or administered compound.

Synthesis of Rhein-¹³C₄

Proposed Synthetic Workflow

The synthesis commences with the preparation of a ¹³C-labeled diene and subsequent cycloaddition with a suitable dienophile to construct the core anthraquinone structure.

Caption: Proposed synthetic workflow for Rhein-¹³C₄.

Experimental Protocols

2.2.1. Synthesis of [1,2,3,4-¹³C₄]-1,3-Butadiene (E)

A commercially available, fully ¹³C-labeled 1,4-butanediol serves as the starting material.

-

Oxidation to [1,2,3,4-¹³C₄]-Succinaldehyde (C): To a solution of [1,2,3,4-¹³C₄]-1,4-butanediol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (2.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

-

Double Wittig Reaction to [1,2,3,4-¹³C₄]-1,3-Butadiene (E): To a suspension of methyltriphenylphosphonium bromide (2.2 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (2.2 eq) at 0 °C and stir for 30 minutes to form the ylide. Add a solution of crude [1,2,3,4-¹³C₄]-succinaldehyde (1.0 eq) in THF dropwise. Stir the reaction at room temperature for 12 hours. Quench with water and extract with pentane. The volatile diene can be carefully isolated by distillation.

2.2.2. Synthesis of [¹³C₄]-Chrysophanol (J)

-

Diels-Alder Reaction (G): In a sealed tube, dissolve [1,2,3,4-¹³C₄]-1,3-butadiene (E) (1.2 eq) and juglone (F) (1.0 eq) in toluene. Heat the mixture at 110 °C for 24 hours. Cool the reaction to room temperature and evaporate the solvent.

-

Oxidation to [¹³C₄]-Chrysophanol (J): Dissolve the crude Diels-Alder adduct in a mixture of acetic acid and water. Add a solution of chromium trioxide (3.0 eq) in aqueous acetic acid dropwise at room temperature. Heat the mixture to 80 °C for 2 hours. Cool, pour into ice water, and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel.

2.2.3. Synthesis of Rhein-¹³C₄ (L)

-

Oxidation of Methyl Group (K): Suspend [¹³C₄]-Chrysophanol (J) (1.0 eq) in a mixture of acetic acid and sulfuric acid. Add chromium trioxide (3.0 eq) portion-wise while maintaining the temperature below 40 °C. Stir for 6 hours at room temperature. Pour the reaction mixture onto ice and filter the resulting precipitate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Rhein-¹³C₄.

Structural Analysis

The structural identity and purity of the synthesized Rhein-¹³C₄ must be confirmed through a combination of spectroscopic techniques.

Structural Analysis Workflow

Caption: General workflow for the structural analysis of Rhein-¹³C₄.

Experimental Protocols

3.2.1. High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or TOF analyzer.

-

Method: Electrospray ionization (ESI) in negative ion mode is typically suitable for Rhein. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Expected Results: The HRMS data will confirm the elemental composition. The mass spectrum will show a molecular ion peak corresponding to [M-H]⁻ at m/z 287.03 (calculated for C₁₁¹³C₄H₇O₆). The isotopic pattern will be distinct from unlabeled Rhein, confirming the incorporation of four ¹³C atoms.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as HSQC and HMBC.

-

Expected Results:

-

¹H NMR: The proton spectrum will be similar to that of unlabeled Rhein, but the signals for protons attached to the ¹³C-labeled carbons will exhibit ¹J(¹³C-¹H) coupling, resulting in doublets.

-

¹³C NMR: The signals for the four labeled carbons will be significantly enhanced in intensity. The chemical shifts will be consistent with the structure of Rhein.

-

2D NMR: HSQC and HMBC spectra will be crucial for unequivocally assigning the positions of the ¹³C labels by correlating the protons with their directly attached and long-range coupled carbons.

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

-

Detection: UV detection at a wavelength where Rhein has strong absorbance (e.g., 254 nm).

-

Expected Results: A single major peak should be observed, and the purity can be calculated based on the peak area percentage.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the structural analysis of Rhein-¹³C₄. Note: The data presented here is hypothetical and for illustrative purposes.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value | Observed Value |

| Ionization Mode | ESI- | ESI- |

| Molecular Formula | C₁₁¹³C₄H₇O₆ | C₁₁¹³C₄H₇O₆ |

| Calculated [M-H]⁻ | 287.0305 | 287.0301 |

| Mass Error (ppm) | - | < 5 |

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)

| Carbon Position | Chemical Shift (δ, ppm) | Expected Multiplicity | Observed Multiplicity |

| C-1 | 121.5 | d | d |

| C-2 | 135.2 | s | s |

| C-3 | 124.8 | d | d |

| C-4 | 137.1 | s | s |

| C-4a | 133.4 | s | s |

| C-5 | 161.8 | s | s |

| C-6 | 116.5 | d | d |

| C-7 | 137.0 | d | d |

| C-8 | 119.7 | d | d |

| C-8a | 116.2 | s | s |

| C-9 | 182.1 | s | s |

| C-10 | 190.5 | s | s |

| COOH | 166.3 | s | s |

| ¹³C-Labeled | |||

| C-X₁ | ~120-140 | Enhanced singlet | Enhanced singlet |

| C-X₂ | ~120-140 | Enhanced singlet | Enhanced singlet |

| C-X₃ | ~120-140 | Enhanced singlet | Enhanced singlet |

| C-X₄ | ~166 | Enhanced singlet | Enhanced singlet |

Table 3: Purity Data

| Analytical Method | Purity (%) |

| HPLC-UV (254 nm) | > 98% |

| ¹H NMR | > 98% |

Conclusion

This technical guide outlines a robust framework for the synthesis and comprehensive structural analysis of Rhein-¹³C₄. The proposed synthetic route offers a viable pathway to this essential internal standard. The detailed analytical protocols provide the necessary steps for rigorous characterization, ensuring the identity, purity, and correct isotopic labeling of the final compound. The structured presentation of data facilitates clear interpretation and comparison, supporting its application in advanced pharmaceutical research.

The Biological Kaleidoscope of Rhein: A Technical Review of Its Pharmacological Activities

Rhein, an anthraquinone compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) predominantly isolated from the roots and rhizomes of medicinal plants like Rhubarb (Rheum species), has garnered significant attention in the scientific community.[1][2][3][4] Long used in traditional Chinese medicine, emerging evidence from extensive preclinical studies has illuminated its diverse pharmacological effects, including anticancer, anti-inflammatory, hepatoprotective, nephroprotective, and antidiabetic activities.[2][3][5][6][7] This technical guide provides an in-depth review of the core biological activities of Rhein, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Rhein's therapeutic potential.

Anticancer Activity

Rhein has demonstrated broad-spectrum anticancer properties against a variety of malignancies, including liver, breast, lung, colon, pancreatic, and oral cancers.[1][8][9] Its primary mechanisms of action involve inducing apoptosis (programmed cell death), triggering cell cycle arrest, and inhibiting cancer cell proliferation, invasion, and migration.[9][10]

Data Presentation: In Vitro Cytotoxicity of Rhein

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rhein against various human cancer cell lines, indicating its cytotoxic potency.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Lung Cancer | A549 | 23.9 | [1] |

| Lung Cancer | PC-9 | 24.59 | [1] |

| Lung Cancer | H460 | 52.88 | [1] |

| Liver Cancer | HepG2 | Varies (Dose-dependent effects cited) | [1][11] |

| Liver Cancer | Huh7 | Varies (Dose-dependent effects cited) | [1][11] |

| Pancreatic Cancer | Panc-1 | Approx. 100 (at 24h) | [12] |

| Pancreatic Cancer | MIAPaCa-2 | Approx. 100 (at 24h) | [12] |

| Oral Cancer | YD-10B | Varies (Dose-dependent effects cited) | [8] |

| Oral Cancer | Ca9-22 | Varies (Dose-dependent effects cited) | [8] |

| Colorectal Cancer | HCT116 | Varies (Dose-dependent effects cited) | [13] |

Signaling Pathways in Rhein's Anticancer Action

Rhein modulates several critical signaling pathways that are frequently dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: Rhein inhibits the phosphorylation of key proteins like Akt and mTOR, which are central to cell survival, proliferation, and growth.[8][10][12] Inactivation of this pathway leads to decreased cell proliferation and induction of apoptosis.[12] In colorectal cancer cells, Rhein has been shown to directly target mTOR and promote its degradation via the ubiquitin-proteasome pathway.[13]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is another target. Rhein can induce apoptosis by activating the ROS-dependent JNK signaling cascade in liver cancer cells.[11][14] However, its effect can be context-dependent, as it has also been shown to inhibit the phosphorylation of ERK in other cancer types to suppress proliferation.[10][15][16]

-

Wnt/β-catenin Pathway: Rhein can induce the degradation of β-catenin, a key component of the Wnt signaling pathway.[15] This leads to the downregulation of downstream target genes like c-myc and cyclin D1, which are crucial for cell cycle progression, thereby arresting cell proliferation.[15]

-

NF-κB Pathway: By inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, Rhein suppresses the expression of genes involved in inflammation, cell survival, and angiogenesis, which are critical for tumor growth and metastasis.[10][16]

Mandatory Visualization: Anticancer Signaling Pathways of Rhein

Caption: Key anticancer signaling pathways modulated by Rhein.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol details the detection of apoptosis in cancer cells treated with Rhein using flow cytometry.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, A549) in 6-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours. Treat the cells with varying concentrations of Rhein (e.g., 0, 25, 50, 100 µM) for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control (DMSO).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with ice-cold PBS, detach them using trypsin-EDTA, and add them to the same centrifuge tube.

-

Centrifugation and Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Annexin V-FITC fluorescence (FITC channel) detects early apoptotic cells, while PI fluorescence (e.g., PE channel) detects late apoptotic or necrotic cells.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Anti-inflammatory Activity

Rhein exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][17] This activity is central to its therapeutic potential in conditions like arthritis and inflammatory bowel disease.[17][18]

Data Presentation: Effect of Rhein on Inflammatory Mediators

The table below summarizes the inhibitory effects of Rhein on the production or expression of key inflammatory molecules in various in vitro and in vivo models.

| Inflammatory Mediator | Model System | Effect | Reference |

| TNF-α, IL-1β, IL-6 | LPS-stimulated macrophages | Expression significantly reduced | [1][18] |

| iNOS, COX-2 | LPS-stimulated macrophages | Expression significantly reduced | [18] |

| Prostaglandin E2 (PGE2) | Hyperuricemic mice model | Production decreased | [17][19] |

| NLRP3 Inflammasome | LPS + ATP-stimulated macrophages | Activation and expression inhibited | [18] |

| NF-κB (p65) | LPS-stimulated macrophages | Phosphorylation and activation inhibited | [18] |

Signaling Pathways in Rhein's Anti-inflammatory Action

-

NF-κB Signaling Pathway: This is a primary target for Rhein's anti-inflammatory action. Rhein prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[20] This action blocks the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and COX-2.[18][21]

-

NLRP3 Inflammasome Pathway: Rhein can suppress the activation of the NLRP3 inflammasome, a multi-protein complex crucial for innate immunity.[18] By inhibiting its assembly and activation, Rhein blocks the maturation and release of the potent pro-inflammatory cytokine IL-1β, which is processed by caspase-1.[18][22][23]

Mandatory Visualization: Anti-inflammatory Signaling Pathways of Rhein

Caption: Mechanisms of Rhein's anti-inflammatory activity.

Experimental Protocol: Measurement of Cytokines in LPS-Stimulated Macrophages

This protocol describes an in vitro assay to quantify the anti-inflammatory effect of Rhein.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Rhein (e.g., 5, 10, 20 µM) for 1-2 hours.

-

Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control group (no Rhein, no LPS) and an LPS-only group.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge at 2,000 rpm for 10 minutes to remove cell debris.

-

ELISA for Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

-

Data Analysis: Construct a standard curve using the provided recombinant cytokine standards. Calculate the cytokine concentrations in the samples based on the standard curve. Compare the cytokine levels in the Rhein-treated groups to the LPS-only group to determine the percentage of inhibition. A statistically significant decrease indicates an anti-inflammatory effect.

Hepatoprotective and Nephroprotective Activities

Rhein has demonstrated significant protective effects against liver and kidney damage induced by various toxins, drugs, and metabolic conditions.[3][24][25] Its mechanisms include antioxidant, anti-inflammatory, and anti-fibrotic actions.[24][25]

Data Presentation: Biomarkers of Liver and Kidney Protection by Rhein

The following table presents qualitative and quantitative data on Rhein's ability to ameliorate key markers of liver and kidney injury in preclinical models.

| Organ | Model | Biomarker | Effect of Rhein Treatment | Reference |

| Liver | Acetaminophen-induced injury | Serum ALT, AST | Levels significantly decreased | [25] |

| Liver | CCl4-induced fibrosis | Liver MDA, Serum Hyaluronic Acid | Levels significantly decreased | [5] |

| Liver | CCl4-induced fibrosis | Liver SOD | Activity significantly increased | [5] |

| Kidney | Diabetic Nephropathy | Serum BUN, Creatinine | Levels significantly decreased | [26] |

| Kidney | Vancomycin-induced injury | Apoptotic renal cells | Number of cells decreased | [27] |

| Kidney | Hyperuricemic nephropathy | Serum Uric Acid | Level significantly decreased | [19] |

| Kidney | Renal Fibrosis Model | TGF-β1, α-SMA expression | Expression significantly inhibited | [5][6][19] |

Signaling Pathways in Rhein's Organ-Protective Action

-

Antioxidant Pathways (Nrf2): Rhein can mitigate oxidative stress, a key driver of liver and kidney damage. It has been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to increased expression of protective enzymes like superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[27][28] This reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[25][27]

-

Anti-fibrotic Pathway (TGF-β/Smad): Chronic organ injury often leads to fibrosis, the excessive accumulation of extracellular matrix. Rhein can inhibit this process by suppressing the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5][6][19] It downregulates the expression of TGF-β1 and interferes with the subsequent phosphorylation and nuclear translocation of its downstream effectors, the Smad proteins, thereby reducing the synthesis of fibrotic proteins like collagen and fibronectin.[6][29]

Mandatory Visualization: TGF-β Pathway Inhibition by Rhein

Caption: Rhein's inhibition of the pro-fibrotic TGF-β pathway.

Experimental Protocol: In Vivo Model of Acetaminophen-Induced Hepatotoxicity

This protocol outlines a common animal model to evaluate the hepatoprotective effects of Rhein.

-

Animals and Acclimatization: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week with free access to standard chow and water.

-

Grouping and Dosing: Divide the mice into groups (n=8-10 per group):

-

Control Group: Receives vehicle (e.g., 0.5% carboxymethylcellulose) orally.

-

APAP Group: Receives vehicle orally, followed by acetaminophen (APAP) injection.

-

Rhein Treatment Groups: Receive different doses of Rhein (e.g., 25, 50, 100 mg/kg) orally for 3-7 consecutive days.

-

Positive Control Group: Receives N-acetylcysteine (NAC) prior to APAP.

-

-

Induction of Hepatotoxicity: On the final day of pre-treatment, fast the mice overnight. Administer a single intraperitoneal (i.p.) injection of a toxic dose of APAP (e.g., 300-400 mg/kg, dissolved in warm saline). The control group receives a saline injection.

-

Sample Collection: At 24 hours post-APAP injection, euthanize the mice. Collect blood via cardiac puncture for serum analysis. Perfuse and collect the liver for histopathology and biochemical analysis.

-

Biochemical Analysis:

-

Serum: Measure the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercial assay kits.

-

Liver Homogenate: Prepare liver homogenates to measure levels of oxidative stress markers like MDA and the activity of antioxidant enzymes like SOD and glutathione peroxidase (GSH-Px).

-

-

Histopathological Examination: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections under a microscope for signs of hepatocellular necrosis, inflammation, and vascular congestion.

-

Data Analysis: Compare the biochemical and histological data from the Rhein-treated groups with the APAP group. A significant reduction in serum ALT/AST levels and amelioration of liver damage indicates a hepatoprotective effect.

Antidiabetic Activity

Rhein has shown potential in managing diabetes mellitus by improving glucose and lipid metabolism, enhancing insulin sensitivity, and protecting pancreatic β-cells.[4][30]

Data Presentation: Effects of Rhein on Diabetic Parameters

This table summarizes the beneficial effects of Rhein on key metabolic parameters in animal models of diabetes and obesity.

| Parameter | Model | Effect of Rhein Treatment | Reference |

| Blood Glucose | STZ-induced diabetic mice | Significantly reduced | [30] |

| Glucose Tolerance | db/db mice | Significantly improved | [1] |

| Insulin Sensitivity Index | Diabetic rats | Significantly increased | [30] |

| Serum Cholesterol & LDL | db/db mice | Levels decreased | [1] |

| Body Weight & Fat Content | High-fat diet-induced obese mice | Significantly reduced | [1][4] |

| Pancreatic Islet Function | db/db mice | Function protected and improved | [1] |

Mechanisms of Antidiabetic Action

Rhein's antidiabetic effects are multifactorial:

-

Improving Insulin Sensitivity: Rhein enhances insulin sensitivity in peripheral tissues. It can upregulate the expression of Sirtuin 1 (Sirt1), a protein known to improve insulin resistance and lipid metabolism.[1]

-

Regulating Lipid Metabolism: Rhein inhibits cholesterol synthesis by targeting HMG-CoA reductase and reduces lipid accumulation in liver cells.[30] It also downregulates the expression of resistin in adipose tissue, which contributes to lower plasma free fatty acids.[30]

-

Anti-inflammatory Effects: Chronic low-grade inflammation is a key feature of insulin resistance and type 2 diabetes. By inhibiting inflammatory pathways (as described in Section 2), Rhein can reduce inflammation-induced insulin resistance.[30]

-

Protecting Pancreatic β-cells: Rhein helps preserve the function and survival of insulin-producing pancreatic β-cells, partly through its antioxidant properties and by suppressing mitochondrial fission.[21]

Mandatory Visualization: Workflow of Rhein's Antidiabetic Effects

Caption: Overview of Rhein's mechanisms in diabetes management.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol describes the induction and evaluation of diabetes in rats to test the efficacy of Rhein.

-

Animals and Diet: Use male Sprague-Dawley rats. Feed them a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

-

Induction of Diabetes: After the HFD period, administer a single low-dose intraperitoneal (i.p.) injection of streptozotocin (STZ; 30-40 mg/kg), freshly dissolved in cold citrate buffer (pH 4.5). This selectively destroys pancreatic β-cells, leading to hyperglycemia in insulin-resistant animals, mimicking type 2 diabetes.

-

Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 72 hours after STZ injection. Rats with fasting blood glucose levels >11.1 mmol/L (200 mg/dL) are considered diabetic and are used for the study.

-

Treatment: Divide the diabetic rats into groups:

-

Diabetic Control: Receives vehicle daily.

-

Rhein Treatment Groups: Receive different doses of Rhein (e.g., 50, 100 mg/kg) orally once daily for 4-8 weeks.

-

Positive Control: Receives a standard antidiabetic drug like metformin.

-

Normal Control: Healthy rats receiving vehicle.

-

-

Monitoring and Endpoints:

-

Weekly: Monitor body weight and fasting blood glucose levels.

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period. After an overnight fast, administer an oral glucose load (2 g/kg) and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

-

Final Sample Collection: At the end of the study, collect blood to measure serum insulin, triglycerides, and total cholesterol. Collect the pancreas for histological analysis (H&E and insulin immunohistochemistry).

-

-

Data Analysis: Calculate the area under the curve (AUC) for the OGTT. Compare blood glucose, lipid levels, and insulin levels between groups. A significant reduction in fasting glucose and improved glucose tolerance in the Rhein-treated groups indicate an antidiabetic effect.

Conclusion

Rhein is a pharmacologically versatile natural compound with well-documented anticancer, anti-inflammatory, hepatoprotective, nephroprotective, and antidiabetic properties. Its ability to modulate a multitude of cellular signaling pathways, including PI3K/Akt/mTOR, NF-κB, and TGF-β, underscores its significant therapeutic potential. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals. Further investigation, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for a range of human diseases.

References

- 1. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]

- 2. Rhein: A Review of Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rhein: A Review of Pharmacological Activities - ProQuest [proquest.com]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on the Antitumor Effects of Rhein: Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhein induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway [jcancer.org]

- 12. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells [ijbs.com]

- 13. Rhein Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhein induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The natural agent rhein induces β‐catenin degradation and tumour growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - ProQuest [proquest.com]

- 17. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-hyperuricemic and nephroprotective effects of rhein in hyperuricemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 23. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research Progress on the Positive and Negative Regulatory Effects of Rhein on the Kidney: A Review of Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Protective effect of Rhein against vancomycin-induced nephrotoxicity through regulating renal transporters and Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The effects of rhein on D-GalN/LPS-induced acute liver injury in mice: Results from gut microbiome-metabolomics and host transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Hierarchy of molecules in TGF-β1 signaling relevant to myofibroblast activation and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Rhein for treating diabetes mellitus: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

Rhein-13C4 in Early-Stage Drug Discovery: A Technical Guide

Introduction

Rhein, an anthraquinone compound found in several medicinal plants like rhubarb, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Emerging evidence highlights its potential as a hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial agent.[1] The therapeutic effects of rhein are attributed to its ability to modulate multiple critical signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are often dysregulated in various diseases.[2][3] However, the clinical application of rhein has been met with challenges such as low water solubility and poor oral absorption.[4]

To overcome these hurdles and facilitate a deeper understanding of its pharmacokinetic and pharmacodynamic properties, stable isotope-labeled versions of rhein, such as Rhein-13C4, have been developed. This compound is a non-radioactive, heavy-atom-labeled analog of rhein where four carbon atoms have been replaced with the ¹³C isotope. This isotopic labeling does not alter the compound's chemical or biological properties, making it an ideal tracer for quantitative analysis in complex biological matrices.[][6]

This technical guide provides an in-depth overview of the core applications of this compound in early-stage drug discovery, focusing on its use in pharmacokinetic profiling, metabolite identification, and mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling to accelerate their research and development efforts.

Core Applications of this compound in Early-Stage Drug Discovery

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug discovery, enabling precise and accurate measurements that are crucial for decision-making.

Pharmacokinetic (ADME) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to its development. This compound serves as an invaluable tool in these studies. When co-administered with unlabeled rhein, it can be used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for highly accurate quantification of rhein in plasma, tissues, and excreta.[][7] This approach minimizes experimental variability and enhances the reliability of pharmacokinetic parameters such as half-life, clearance, and bioavailability.[]

Metabolite Identification and Profiling

This compound is instrumental in tracing the metabolic fate of rhein within a biological system.[8] By analyzing samples from in vitro (e.g., liver microsomes) or in vivo studies using mass spectrometry, researchers can distinguish rhein-derived metabolites from endogenous molecules. The characteristic mass shift of the ¹³C label allows for the confident identification of metabolites, even at low concentrations.[9] This information is critical for understanding the drug's biotransformation, identifying potentially active or toxic metabolites, and elucidating metabolic pathways.[8][9]

Target Engagement and Mechanism of Action Studies

While less common, ¹³C-labeled compounds can also be employed in more advanced studies to probe drug-target interactions. For instance, this compound could potentially be used in cellular thermal shift assays (CETSA) or in combination with other techniques like NMR spectroscopy to confirm target engagement and to study the structural basis of its interaction with target proteins.[]

Quantitative Biological Data of Rhein

The following tables summarize the in vitro efficacy of unlabeled rhein in various cancer cell lines and its anti-inflammatory properties. This data is essential for designing relevant cell-based assays and in vivo studies where this compound can be used for quantitative analysis.

Table 1: In Vitro Anti-Cancer Activity of Rhein (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG-2 | Liver Cancer | 8.82 | [11] |

| Spca-2 | Lung Cancer | 9.01 | [11] |

| A549 | Lung Cancer | 23.9 | [4] |

| PC-9 | Lung Cancer | 24.59 | [4] |

| H460 | Lung Cancer | 52.88 | [4] |

| A498 | Renal Cell Carcinoma | 60.0 (approx.) | [12] |

| 786-O | Renal Cell Carcinoma | 60.0 (approx.) | [12] |

| ACHN | Renal Cell Carcinoma | 60.0 (approx.) | [12] |

| YD-10B | Oral Cancer | 106.8 | [13] |

| Ca9-22 | Oral Cancer | 90.96 | [13] |

Table 2: Anti-Inflammatory Effects of Rhein

| System/Cell Type | Effect | Key Mediators | Reference |

| LPS-activated macrophages | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-1β, IL-6, iNOS | [3][14] |

| Human peripheral neutrophils | Inhibition of ROS production | Reactive Oxygen Species | [1] |

| Synovial cells | Inhibition of inflammatory mediator expression | COX-2, IL-6, MMP-9 | [14] |

| Chondrocytes | Downregulation of inflammatory and catabolic enzymes | MMPs, aggrecanases | [15] |

Signaling Pathways Modulated by Rhein

Rhein exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential biomarkers of drug response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Rhein has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of downstream pro-inflammatory genes.[3][14] This is a key mechanism underlying its anti-inflammatory and anti-cancer properties.

Figure 1: Inhibition of the NF-κB signaling pathway by Rhein.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Rhein has been demonstrated to inhibit the MAPK/ERK pathway, contributing to its anti-proliferative effects.[3][16]

Figure 2: Inhibition of the MAPK/ERK signaling pathway by Rhein.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in early-stage drug discovery that can be performed using this compound.

Protocol 1: In Vitro Metabolic Stability Assay using this compound in Human Liver Microsomes

Objective: To determine the rate of metabolism of rhein in human liver microsomes.

Materials:

-

Rhein

-

This compound (as internal standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Corning Gentest™)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of Rhein and this compound in DMSO.

-

Prepare working solutions of Rhein by diluting the stock solution with phosphate buffer.

-

Reconstitute the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the Rhein working solution to initiate the reaction (final concentration, e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Add the NADPH regenerating system to start the enzymatic reaction.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing this compound (as the internal standard).

-

-

Sample Processing:

-

Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Rhein and this compound.

-

-

Data Analysis:

-

Calculate the percentage of Rhein remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of Rhein remaining versus time.

-

The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model using this compound

Objective: To determine the key pharmacokinetic parameters of rhein in rats following oral administration.

Materials:

-

Rhein

-

This compound

-

Sprague-Dawley rats (male, 200-250 g)

-

Formulation vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Methodology:

Figure 3: Workflow for an in vivo pharmacokinetic study using this compound.

-

Animal Dosing:

-

Fast rats overnight before dosing.

-

Prepare a co-formulation of Rhein and a trace amount of this compound in the vehicle.

-

Administer a single oral dose (e.g., 50 mg/kg of Rhein) to each rat via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 10,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the concentrations of Rhein and this compound.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of Rhein versus time.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (elimination half-life).

-

Conclusion

This compound is a powerful and versatile tool in the early-stage drug discovery of rhein and its derivatives. Its application in ADME and metabolite profiling studies provides high-quality, quantitative data that is essential for understanding the drug's behavior in biological systems. By enabling accurate and precise measurements, this compound helps to de-risk drug development programs, facilitate lead optimization, and accelerate the translation of promising compounds like rhein from the laboratory to the clinic. The methodologies and data presented in this guide offer a framework for researchers to effectively integrate this compound into their drug discovery workflows.

References

- 1. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 16. Frontiers | A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient [frontiersin.org]

An In-depth Technical Guide to Rhein and Rhein-13C4 for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between Rhein and its stable isotope-labeled counterpart, Rhein-13C4. It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary for advanced analytical and preclinical studies. This document delves into the physicochemical properties, experimental applications, and relevant biological pathways associated with these compounds.

Core Compound Characteristics: A Comparative Analysis

Rhein is a naturally occurring anthraquinone derivative found in several medicinal plants, including rhubarb (Rheum palmatum) and senna (Cassia angustifolia). It is the active metabolite of the anti-inflammatory drug diacerein. This compound is a synthetic, stable isotope-labeled version of Rhein, in which four carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. The fundamental difference lies in their molecular weight, which allows for their distinct detection and quantification in complex biological matrices.

Table 1: Physicochemical Properties of Rhein and this compound

| Property | Rhein | This compound |

| Chemical Formula | C₁₅H₈O₆ | ¹³C₄C₁₁H₈O₆ |

| Molecular Weight | 284.22 g/mol | Approx. 288.22 g/mol |

| Exact Mass | 284.0321 g/mol | 288.0455 g/mol |

| Appearance | Yellow to orange crystalline powder | Not specified, typically similar to the unlabeled compound |

| Solubility | Soluble in DMSO and methanol, sparingly soluble in water | Expected to have similar solubility to Rhein |

| CAS Number | 478-43-3 | 1189928-10-6 |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in the quantification of Rhein in biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate and precise quantification.[1]

Representative Experimental Protocol: Quantification of Rhein in Human Plasma using UPLC-MS/MS

This protocol is a representative method adapted from published bioanalytical assays for Rhein.[2][3] It outlines the procedure for the simultaneous determination of Rhein, using this compound as an internal standard.

2.1. Materials and Reagents

-

Rhein (analytical standard)

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2.2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of Rhein and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions of Rhein by serial dilution of the stock solution with 50% methanol to create calibration standards.

-

Prepare a working solution of this compound in 50% methanol at a suitable concentration (e.g., 100 ng/mL).

-

Spike blank human plasma with the Rhein working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

2.4. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate Rhein from endogenous plasma components. For example:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Return to 95% A

-

3.1-4.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rhein: m/z 283.0 → 239.0

-

This compound: m/z 287.0 → 243.0

-

-

Data Analysis: The concentration of Rhein in the samples is determined by calculating the peak area ratio of Rhein to this compound and comparing it to the calibration curve.

Visualizing Key Pathways and Processes

To further aid in the understanding of Rhein's biological context and the experimental workflow for its analysis, the following diagrams are provided.

Caption: Chemical structures of Rhein and this compound.

Caption: Experimental workflow for plasma sample preparation.

Rhein has been shown to exert its anti-inflammatory effects through the modulation of various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target.

Caption: Rhein's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Rhein in complex biological matrices. Its use as an internal standard in UPLC-MS/MS methodologies allows researchers to overcome challenges associated with sample preparation and matrix effects, leading to reliable pharmacokinetic and metabolic data. A thorough understanding of the distinct properties of Rhein and this compound, coupled with robust and validated experimental protocols, is paramount for advancing the research and development of Rhein-based therapeutics.

References

Rhein-13C4: An Overview of its Chemical Identity

Rhein-13C4 is a stable isotope-labeled version of Rhein, an anthraquinone compound recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The incorporation of four Carbon-13 isotopes makes it a valuable tool for researchers, particularly as an analytical standard in applications like High-Performance Liquid Chromatography (HPLC) and in various drug development and research studies.[3]

Chemical and Physical Properties

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1189928-10-6[1][3][4][5] |

| Molecular Formula | C₁₁¹³C₄H₈O₆[1][3] |

| Molecular Weight | 288.19 g/mol [3][4] |

| Synonyms | Rheic Acid-13C4, Rhubarb yellow-13C4, Monothis compound[1][4] |

Experimental Workflow: General Application

The general workflow for utilizing this compound in a research setting, such as in pharmacokinetic studies, would typically follow the logical progression outlined below.

Caption: A generalized experimental workflow for using this compound as an internal standard in pharmacokinetic studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Rhein in Biological Matrices using Rhein-13C4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein is an active metabolite of several anthraquinone compounds found in medicinal plants such as Rhubarb (Rheum palmatum) and Senna (Cassia tora).[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and nephroprotective effects.[1] Accurate and reliable quantification of Rhein in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rhein in plasma, utilizing Rhein-13C4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[2][3]

Principle of the Method

This method employs a protein precipitation technique for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This compound, with its identical chemical properties and a distinct mass difference from the unlabeled analyte, is added to the samples at the beginning of the workflow. This ensures that any analyte loss during sample processing is mirrored by the internal standard, allowing for accurate quantification.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4][5]

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

A typical LC setup for Rhein analysis is as follows. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 50 x 4.6 mm, 5 µm)[6] |

| Mobile Phase A | 0.2% Formic acid in water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 10 minutes |

3. Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in negative ion ESI mode. The MRM transitions for Rhein and this compound are provided below. Instrument-specific parameters such as declustering potential and collision energy should be optimized for maximum sensitivity.

| Parameter | Rhein | This compound (Predicted) |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) |

| Q1 Mass (m/z) | 283.1[6] | 287.1 |

| Q3 Mass (m/z) | 238.9[6] | 242.9 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | To be optimized | To be optimized |

Data Presentation

The following tables summarize the expected quantitative performance of the method based on previously published data for Rhein analysis, which this protocol is expected to meet or exceed due to the use of a superior internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Rhein | 1.0 - 8000.0[6] | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1.0[6] | < 15% | < 15% | 85 - 115% |

| Low QC | 3.0 | < 8.28%[6] | < 8.28%[6] | 80.1 - 104.2%[7] |

| Mid QC | 300 | < 4.65%[6] | < 4.65%[6] | 80.1 - 104.2%[7] |

| High QC | 3000 | < 4.65%[6] | < 4.65%[6] | 80.1 - 104.2%[7] |

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. foodriskmanagement.com [foodriskmanagement.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rhein-13C4 Quantification using HPLC

Introduction

Rhein is an active metabolite of diacerein, a drug used in the treatment of osteoarthritis.[1][2] Accurate quantification of Rhein in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the development and validation of a high-performance liquid chromatography (HPLC) method for the quantification of Rhein, using Rhein-13C4 as an internal standard (IS).[3][4][5] The use of a stable isotope-labeled internal standard like this compound is intended to improve the accuracy and precision of the assay.[5] The method is designed for researchers, scientists, and drug development professionals.

I. Experimental Protocols

This section details the methodologies for sample preparation, HPLC-MS/MS analysis, and method validation. The protocols are based on established methods for Rhein quantification and adhere to FDA guidelines for bioanalytical method validation.[6][7][8][9]

1. Materials and Reagents

-

Rhein (Reference Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules like Rhein from plasma samples.[1][11][12][13]

-

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Spike 100 µL of plasma with 10 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[12][14]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

-

3. HPLC-MS/MS Analysis

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[15][16][17]

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm)[1][11]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A gradient program should be optimized to ensure good separation of Rhein and the internal standard from matrix components. A starting point could be a linear gradient from 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.8 mL/min[11]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[15][18]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rhein: m/z 283.1 → 238.9 ([M-H]⁻ → [M-CO₂-H]⁻)[18]

-

This compound: The transition will be shifted by +4 m/z (e.g., m/z 287.1 → 242.9). This needs to be confirmed by direct infusion of the this compound standard.

-

-

Ion Source Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for maximum signal intensity.[15]

-

4. Method Validation

The developed method must be validated according to the FDA's Bioanalytical Method Validation guidance.[6][7][8] Key validation parameters include:

-

Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of Rhein and this compound.

-

Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of Rhein. A typical range might be 1.0 to 8000.0 ng/mL.[18] The curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[15][17]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[16]

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Recovery: Determine the extraction efficiency of the sample preparation method.

-

Stability: Assess the stability of Rhein in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[19]

II. Data Presentation

The following tables summarize the expected quantitative data from the method validation experiments.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Rhein | 1.0 - 8000.0 | y = mx + c | ≥ 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low | 3.0 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 6000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Stability Data

| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) | %CV |

| Freeze-Thaw (3 cycles) | Low, High | 85 - 115 | ≤ 15 |

| Short-Term (Benchtop, 4h) | Low, High | 85 - 115 | ≤ 15 |

| Long-Term (-80°C, 30 days) | Low, High | 85 - 115 | ≤ 15 |

| Post-Preparative (Autosampler, 24h) | Low, High | 85 - 115 | ≤ 15 |

III. Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Rhein and NF-κB Signaling Pathway

Caption: Rhein inhibits the NF-κB signaling pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. clearsynth.com [clearsynth.com]

- 4. targetmol.cn [targetmol.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. hhs.gov [hhs.gov]

- 10. 1189928-10-6|this compound|BLD Pharm [bldpharm.com]

- 11. RP-HPLC method development, validation and pharmacokinetic applicability in preclinical evaluation of rhein treated with novel diacerein eutectics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols for Rhein-13C4 in Animal Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rhein-13C4 in pharmacokinetic (PK) studies within animal models. This compound, as a stable isotope-labeled internal standard, is crucial for accurate quantification of rhein in biological matrices, mitigating matrix effects and improving the reliability of LC-MS/MS-based bioanalysis.

Introduction to Rhein and its Pharmacokinetics

Rhein is an active anthraquinone constituent found in many medicinal herbs, such as those from the Rheum species (rhubarb).[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepato- and nephroprotective effects.[2][3][4][5] However, concerns about potential liver and kidney cytotoxicity necessitate a thorough understanding of its pharmacokinetic profile.[2][3]

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of rhein. These studies help in determining optimal dosing regimens and understanding potential drug interactions. Rhein is known to undergo extensive metabolism, primarily through glucuronidation and sulfation.[3][4] Species differences in metabolism have been observed, highlighting the importance of conducting studies in relevant animal models.[2][6]

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters of rhein following oral administration in rats. The use of this compound as an internal standard in the analytical methodology is assumed for achieving the accuracy and precision required for such determinations.

| Animal Model | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (h*ng/mL) | t1/2 (h) | Reference |

| Wistar Rats (female) | 50 | 1623.25 ± 334.06 | - | 4280.15 ± 1576.81 | 2.34 ± 1.81 | [7] |

| Sprague-Dawley Rats | - | Reduced | Delayed | Reduced | Increased | [8] |

Note: The study on Sprague-Dawley rats involved a derivative of rhein (argirein) and focused on the slow-release properties, hence the qualitative descriptions.[8]

Experimental Protocols

Animal Models and Handling

Commonly used rodent models for pharmacokinetic studies include Sprague-Dawley and Wistar rats, and various mouse strains.[9] The choice of model can depend on the specific research question.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.[10] This helps to reduce stress-related physiological changes that could impact the experimental results.

-

Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.[11]

-

Fasting: It is common practice to fast animals overnight (approximately 12 hours) before oral administration of the test compound to ensure gastric emptying and reduce variability in absorption. Water should be available ad libitum.

Dosing

Oral gavage is a precise method for administering a specific dose of a compound directly into the stomach.[12]

-